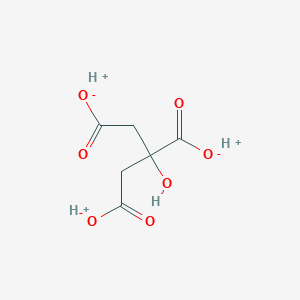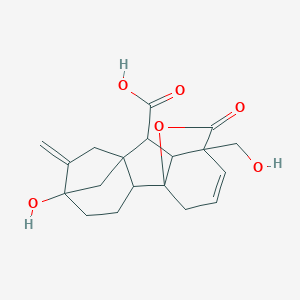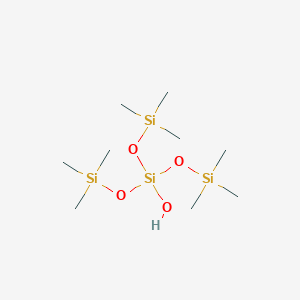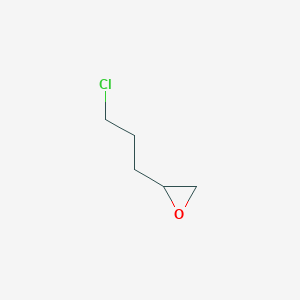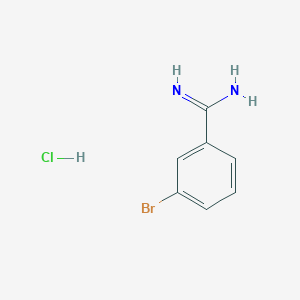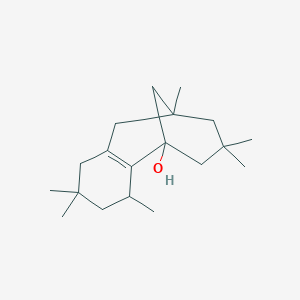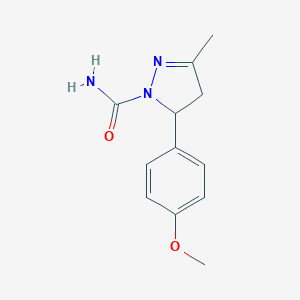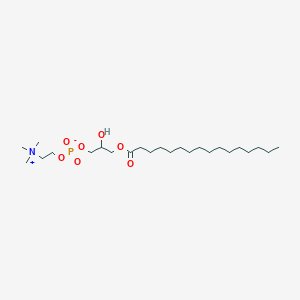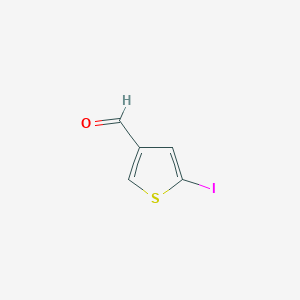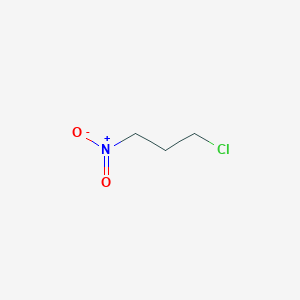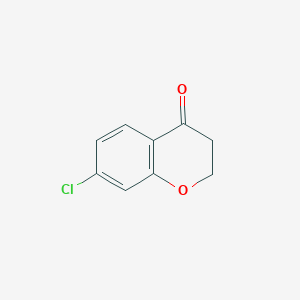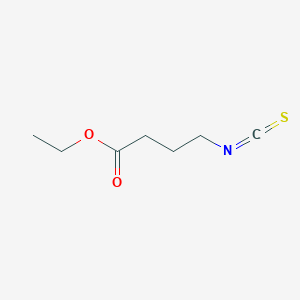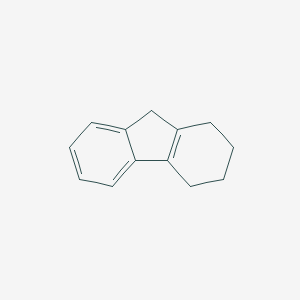
2,3,4,9-Tetrahydro-1H-fluorene
Overview
Description
2,3,4,9-Tetrahydro-1H-fluorene is an organic compound with the molecular formula C13H14 It is a derivative of fluorene, characterized by the partial saturation of its polycyclic aromatic hydrocarbon structure
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as tetrahydrocarbazole derivatives, have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It has been observed that the oxidation of similar compounds, such as substituted 2,3,4,9-tetrahydro-1h-carbazoles, can lead to the formation of different products depending on the nature of the selected oxidant . This suggests that the compound may interact with its targets through oxidation processes.
Biochemical Pathways
The oxidation of similar compounds has been shown to result in the formation of various products, suggesting that the compound may affect multiple biochemical pathways .
Result of Action
Similar compounds have been associated with a broad spectrum of biological activity, suggesting that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that the oxidation of similar compounds has been shown to be influenced by various factors, including the type of oxidant, solvents, and the concentration of reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,9-Tetrahydro-1H-fluorene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of fluorene. This process typically employs a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows:
[ \text{Fluorene} + \text{H}_2 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of high-pressure hydrogenation reactors allows for the large-scale production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,9-Tetrahydro-1H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated fluorenes.
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-fluorene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Fluorene: The parent compound, fully aromatic.
1,2,3,4-Tetrahydrofluorene: Another partially saturated derivative.
Indene: A structurally related compound with a similar aromatic system.
Uniqueness: 2,3,4,9-Tetrahydro-1H-fluorene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Its partial saturation provides a balance between aromatic stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJLGICGNMAUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343246 | |
| Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17057-95-3 | |
| Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2,3,4,9-tetrahydro-1H-fluorene impact the properties of liquid crystals?
A1: Research indicates that introducing the this compound moiety into typical liquid crystal structures primarily affects their thermal properties. [] It has been observed to lower both the melting point and clearing point values compared to similar structures incorporating fluorene or trans-cyclohexane. [] This suggests that this compound can influence the temperature range within which a liquid crystal exhibits its characteristic mesophases.
Q2: What are the potential advantages of using this compound in liquid crystal design?
A2: The ability of this compound to lower both melting and clearing points in liquid crystals is significant. [] This could allow for the development of liquid crystal mixtures with desirable operating temperature ranges for specific applications. For example, it might enable the creation of displays that function effectively at lower temperatures or with reduced power consumption.
Q3: What are the future research directions for this compound in material science?
A3: Further research is needed to fully understand the structure-property relationships of liquid crystals containing this compound. Exploring different molecular arrangements and substitutions on the this compound core could lead to materials with improved or novel properties beyond influencing melting and clearing points. [] Additionally, investigating its compatibility with other common liquid crystal components is crucial for developing practical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
